molecular formula C17H12Cl2O3 B3041227 3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin CAS No. 263365-01-1

3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin

Cat. No.: B3041227
CAS No.: 263365-01-1
M. Wt: 335.2 g/mol
InChI Key: CYJXXOSIMPZJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and as fluorescent dyes. This particular compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a methyl group attached to the coumarin core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol, 6-methoxy-4-methylcoumarin, and suitable reagents for coupling reactions.

    Coupling Reaction: The key step involves the coupling of 2,4-dichlorophenol with 6-methoxy-4-methylcoumarin using a catalyst, such as palladium, under controlled conditions. This reaction forms the desired product with high yield and purity.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin, each with distinct chemical and biological properties.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a component in specialty dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-4-methylcoumarin: Lacks the methoxy group, resulting in different chemical and biological properties.

    6-Methoxy-4-methylcoumarin: Lacks the dichlorophenyl group, leading to variations in its reactivity and applications.

    4-Methylcoumarin: A simpler coumarin derivative with distinct properties compared to the target compound.

Uniqueness

3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin is unique due to the combined presence of the dichlorophenyl, methoxy, and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c1-9-13-8-11(21-2)4-6-15(13)22-17(20)16(9)12-5-3-10(18)7-14(12)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJXXOSIMPZJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin
Reactant of Route 5
Reactant of Route 5
3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin
Reactant of Route 6
Reactant of Route 6
3-(2,4- Dichlorophenyl)- 6-methoxy-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.